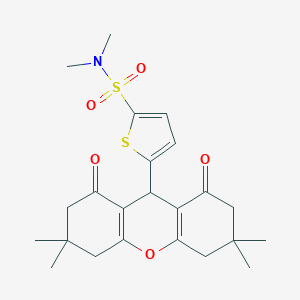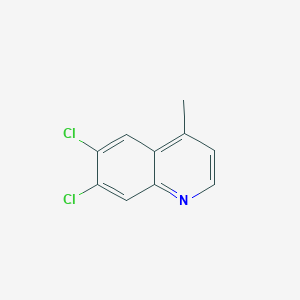
6,7-Dichloro-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-4-methylquinoline (DCMQ) is a heterocyclic organic compound that belongs to the quinoline family. It is a potent and selective inhibitor of the enzyme protein kinase CK2, which plays a crucial role in the regulation of cell growth and proliferation. DCMQ has been extensively studied for its potential use in cancer therapy and other biomedical applications.
Mécanisme D'action
6,7-Dichloro-4-methylquinoline exerts its anticancer effects by selectively inhibiting the activity of protein kinase CK2, which is overexpressed in many types of cancer cells. CK2 plays a crucial role in the regulation of cell growth and proliferation, and its inhibition leads to the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress and DNA damage, the modulation of various signaling pathways, and the regulation of gene expression. These effects contribute to its anticancer activity and may also have potential therapeutic applications in other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6,7-Dichloro-4-methylquinoline for lab experiments is its selectivity for CK2, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, its potency and selectivity can also pose challenges in terms of dosing and toxicity, and its effects may vary depending on the specific cell type and experimental conditions.
Orientations Futures
There are several potential directions for future research on 6,7-Dichloro-4-methylquinoline, including the development of more potent and selective CK2 inhibitors, the identification of biomarkers for predicting response to this compound treatment, and the exploration of its potential use in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanisms underlying its biochemical and physiological effects and to determine its potential therapeutic applications in other diseases.
Méthodes De Synthèse
6,7-Dichloro-4-methylquinoline can be synthesized through a multistep process starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 4-chloro-2-methylquinoline with thionyl chloride to yield this compound-2-oxide, which is then reduced to this compound using a suitable reducing agent such as zinc dust.
Applications De Recherche Scientifique
6,7-Dichloro-4-methylquinoline has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells, both in vitro and in vivo. This compound has also been found to enhance the sensitivity of cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy.
Propriétés
Formule moléculaire |
C10H7Cl2N |
|---|---|
Poids moléculaire |
212.07 g/mol |
Nom IUPAC |
6,7-dichloro-4-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-13-10-5-9(12)8(11)4-7(6)10/h2-5H,1H3 |
Clé InChI |
VGZHFXHVAWBZMW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=NC=C1)Cl)Cl |
SMILES canonique |
CC1=C2C=C(C(=CC2=NC=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



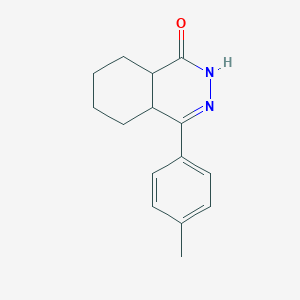
![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)
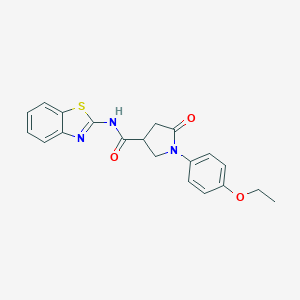
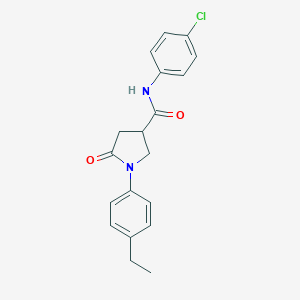
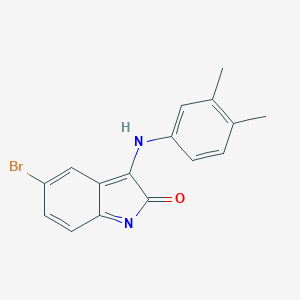
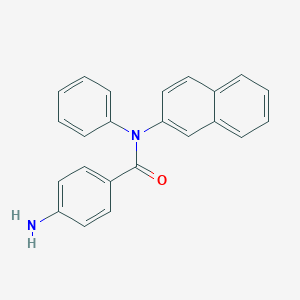
![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
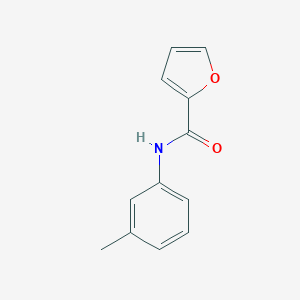
![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)
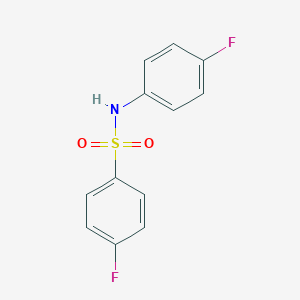
![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)
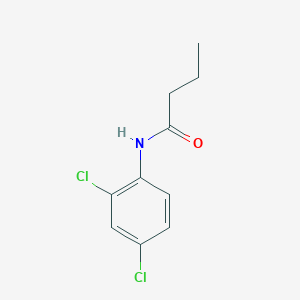
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)
